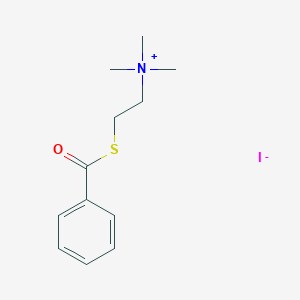

Benzoylthiocholine Iodide

概要

説明

Benzoylthiocholine Iodide is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It has a CAS Number of 10561-14-5 and a molecular weight of 351.25 .

Molecular Structure Analysis

The molecular structure of Benzoylthiocholine Iodide is represented by the formula C12H18INOS . The InChI code is 1S/C12H18NOS.HI/c1-13(2,3)9-10-15-12(14)11-7-5-4-6-8-11;/h4-8H,9-10H2,1-3H3;1H/q+1;/p-1 .Physical And Chemical Properties Analysis

Benzoylthiocholine Iodide has a molecular weight of 351.25 . Its physicochemical properties can vary based on its chemical structures, iodine contents, and ionic or non-ionic characteristics .科学的研究の応用

Biosensors Development

Benzoylthiocholine Iodide is used in the development of amperometric biosensors based on Acetylcholinesterase (AChE). These biosensors are designed for the fast analysis of neurotoxic insecticides based on the inhibition of cholinesterase . The analytical signal is quantified by the oxidation of the thiocholine that is produced enzymatically by the hydrolysis of the acetylthiocholine pseudosubstrate .

Neurotoxic Insecticides Detection

Biosensors using Benzoylthiocholine Iodide have been developed for the rapid detection of neurotoxic insecticides (organophosphates or carbamates), nerve agents and natural toxins . This is due to the primary role of AChE in the nervous system of terminating the nerve impulses by acetylcholine catalysis .

Neurodegenerative Diseases Research

The activity of AChE, which uses Benzoylthiocholine Iodide as a substrate, has been intensively investigated in vivo due to its relevance in neurodegenerative diseases . This is because of its role in important processes such as memory .

Electrochemical Studies

The electrochemical study of thiocholine detection in the presence of iodide is relevant for both types of amperometric biosensors based on AChE or Butyrylcholinesterase (BuChE) . This is because the product of the enzymatic hydrolysis of both enzymes is the same (thio)choline and the substrate contains either chloride or iodide as counteranion .

Water Treatment Processes

The transformation of iodide to iodate, a safe iodine-derived end-product, has been proposed to mitigate the formation of Iodinated Disinfection By-Products (I-DBPs) in drinking water processes . This is particularly relevant as the most frequently detected I-THM is CHCl2I followed by CHBrClI .

Chemical Synthesis

Benzoylthiocholine Iodide is used in various chemical synthesis processes due to its unique chemical properties . It is often used as a reagent in the synthesis of other complex organic compounds .

作用機序

Target of Action

Benzoylthiocholine Iodide is a biochemical reagent used in life science research . .

Mode of Action

It is used as a biological material or organic compound for life science related research .

Biochemical Pathways

It is used in various biochemical assays .

Result of Action

It is used as a biochemical reagent in life science research .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

2-benzoylsulfanylethyl(trimethyl)azanium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18NOS.HI/c1-13(2,3)9-10-15-12(14)11-7-5-4-6-8-11;/h4-8H,9-10H2,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCGVSJGEHWZOBK-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCSC(=O)C1=CC=CC=C1.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18INOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60553325 | |

| Record name | 2-(Benzoylsulfanyl)-N,N,N-trimethylethan-1-aminium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60553325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzoylthiocholine Iodide | |

CAS RN |

10561-14-5 | |

| Record name | 2-(Benzoylsulfanyl)-N,N,N-trimethylethan-1-aminium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60553325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

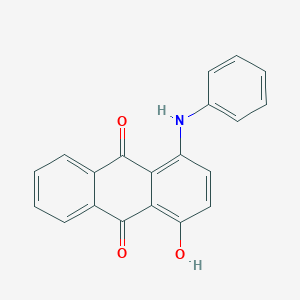

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

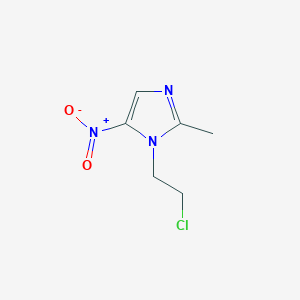

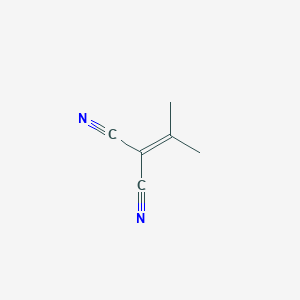

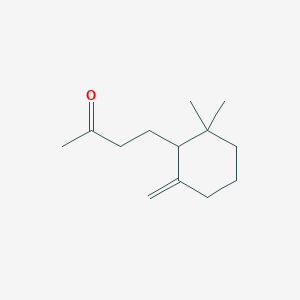

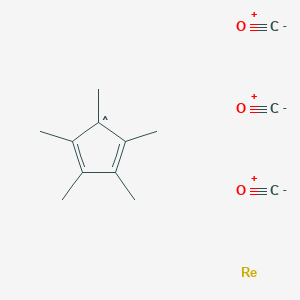

Feasible Synthetic Routes

Q & A

Q1: How does Benzoylthiocholine Iodide function as a substrate for cholinesterase enzymes, and what are the downstream effects of this interaction?

A1: Benzoylthiocholine Iodide serves as a synthetic substrate for cholinesterase enzymes, primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). [] These enzymes catalyze the hydrolysis of choline esters, and in the case of Benzoylthiocholine Iodide, the enzymatic reaction yields thiocholine and benzoic acid. The thiocholine product can then react with a colorimetric reagent, such as DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)), producing a measurable color change. This colorimetric change allows for the quantification of cholinesterase activity in a sample, such as serum. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。